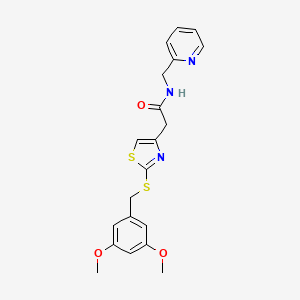![molecular formula C18H18N2 B2743651 1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole CAS No. 956962-20-2](/img/structure/B2743651.png)
1-[1,1'-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,1’-Biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole is an organic compound that features a biphenyl group attached to a pyrazole ring
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that pyrazole derivatives have been shown to exhibit their effects through various mechanisms depending on their specific structures and targets .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability and overall effect of the compound .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1,1’-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole typically involves the formation of the biphenyl and pyrazole moieties followed by their coupling. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl is reacted with a halogenated pyrazole in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as dioxane under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[1,1’-Biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the biphenyl or pyrazole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[1,1’-Biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Comparison with Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound without the pyrazole ring.
3,4,5-Trimethylpyrazole: A pyrazole derivative without the biphenyl group.
Polychlorinated Biphenyls (PCBs): Compounds with multiple chlorine atoms attached to the biphenyl structure.
Uniqueness: 1-[1,1’-biphenyl]-2-yl-3,4,5-trimethyl-1H-pyrazole is unique due to the combination of the biphenyl and pyrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler compounds .
Properties
IUPAC Name |
3,4,5-trimethyl-1-(2-phenylphenyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-13-14(2)19-20(15(13)3)18-12-8-7-11-17(18)16-9-5-4-6-10-16/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKMPQOZCJLUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=CC=CC=C2C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
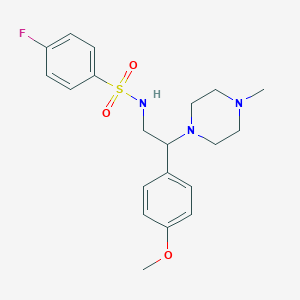
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide](/img/structure/B2743570.png)
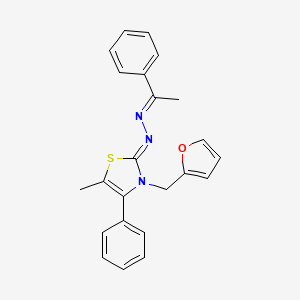
![N-(3,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2743572.png)
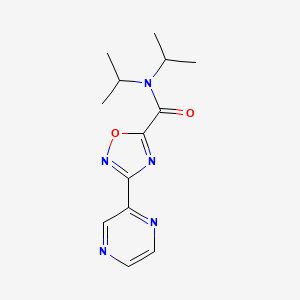
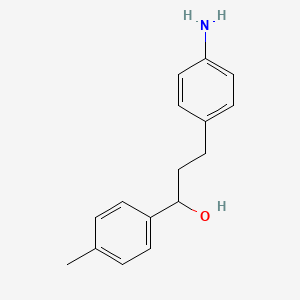
![2-Methyl-2,6-diazaspiro[3.4]octane oxalate](/img/structure/B2743579.png)
![1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine](/img/structure/B2743580.png)

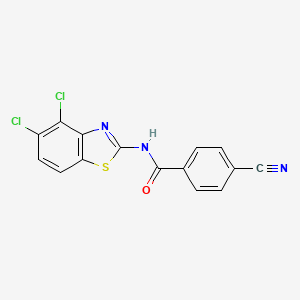
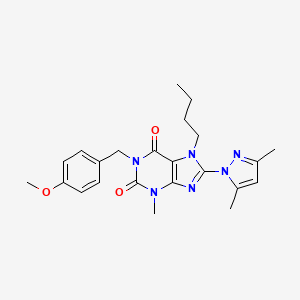
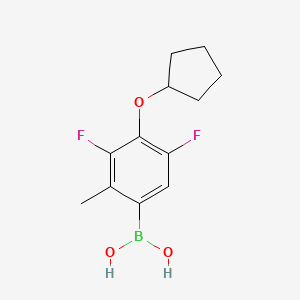
![3-Tert-butyl-6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2743589.png)
